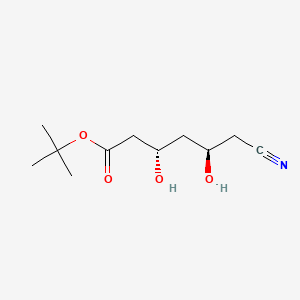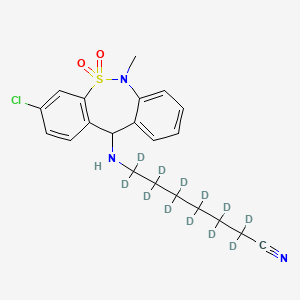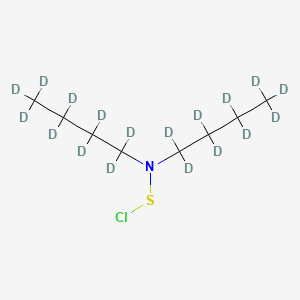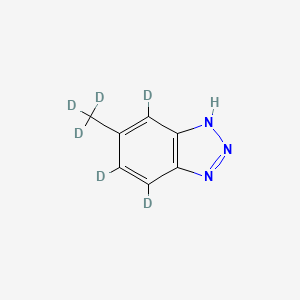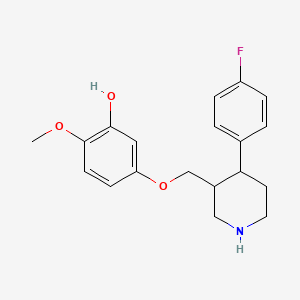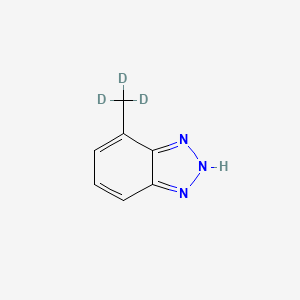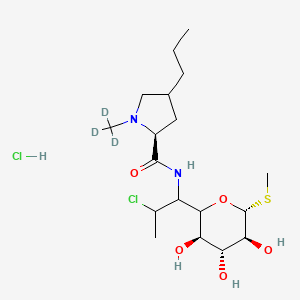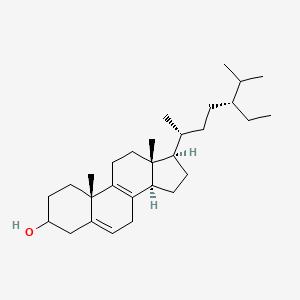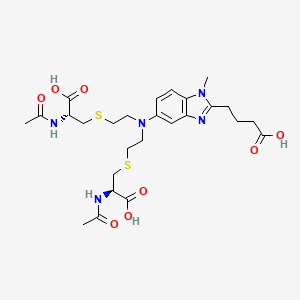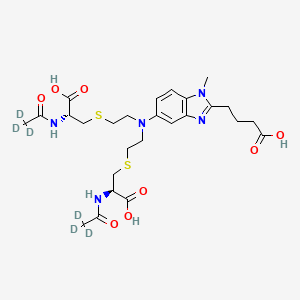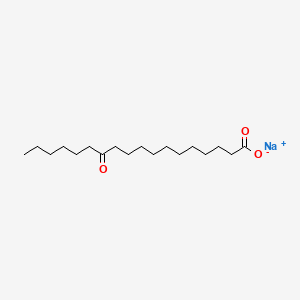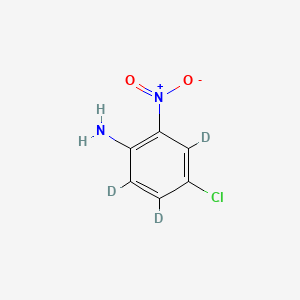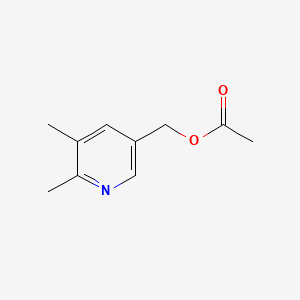
(5,6-Dimethylpyridin-3-yl)methylacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Acetoxymethyl-2,3-dimethylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Acts as an intermediate in the preparation of Omeprazole metabolites, which are used in the treatment of gastric acid-related disorders.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine typically involves the acetylation of 2,3-dimethylpyridine-5-methanol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetoxymethyl-2,3-dimethylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide.
Reduction: 5-Hydroxymethyl-2,3-dimethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 5-Acetoxymethyl-2,3-dimethylpyridine is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct mechanism of action but facilitates the formation of active metabolites, such as those of Omeprazole. These metabolites act on proton pumps in the stomach lining to reduce acid production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethyl-3-pyridinemethanol 3-Acetate: Similar in structure but with different functional groups.
5-Acetoxymethyl-2,3-dimethylpyridine N-oxide: An oxidized form of the compound.
2,3-Dimethylpyridine-5-methanol: The precursor in the synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine.
Uniqueness
5-Acetoxymethyl-2,3-dimethylpyridine is unique due to its specific acetoxy functional group, which makes it a valuable intermediate in the synthesis of Omeprazole metabolites. Its structure allows for various chemical modifications, making it versatile in research and industrial applications.
Eigenschaften
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-10(5-11-8(7)2)6-13-9(3)12/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRBQLHEYBRTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675511 |
Source


|
| Record name | (5,6-Dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-99-4 |
Source


|
| Record name | (5,6-Dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
